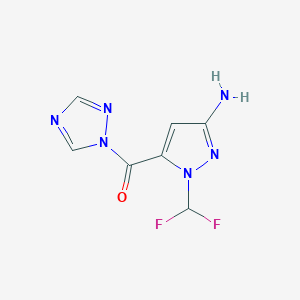

1-(difluoromethyl)-5-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

[5-amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N6O/c8-7(9)15-4(1-5(10)13-15)6(16)14-3-11-2-12-14/h1-3,7H,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUPSZRKVWQPGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1N)C(F)F)C(=O)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-5-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to handle the complex multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-5-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Antifungal Activity

Research has demonstrated that compounds related to 1-(difluoromethyl)-5-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-3-amine exhibit significant antifungal properties. For instance, a study synthesized novel pyrazole derivatives and tested them against several phytopathogenic fungi. The findings indicated that some derivatives displayed moderate to excellent antifungal activity, outperforming traditional fungicides like boscalid .

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) study highlighted how modifications to the pyrazole ring could enhance antifungal potency. The use of molecular docking techniques revealed that specific interactions between the compound and target enzymes were crucial for its antifungal efficacy .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research indicates that derivatives of pyrazoles can exhibit broad-spectrum antimicrobial activity against various pathogens. In one study, compounds were evaluated for their ability to inhibit bacterial growth, demonstrating significant activity against both Gram-positive and Gram-negative bacteria .

Case Study: Synthesis and Evaluation

A series of pyrazole derivatives were synthesized and tested for their antimicrobial properties. The results showed that certain modifications led to enhanced activity against multiple bacterial strains, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .

Applications in Medicinal Chemistry

Beyond its direct biological activities, this compound serves as a valuable intermediate in the synthesis of other pharmaceuticals. Its structure allows for further modifications to create new compounds with targeted biological activities.

Synthesis of Novel Derivatives

The versatility of the compound has led researchers to explore its application in synthesizing novel derivatives with improved pharmacological profiles. For example, modifications involving different substituents on the pyrazole or triazole rings have been investigated to enhance specific biological activities .

Summary Table: Biological Activities of Related Compounds

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues of Pyrazole Derivatives

The table below compares the target compound with structurally related pyrazole-based molecules:

Key Observations:

- Fluorinated Groups : Both the target compound and 1-(tert-butyl)-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine leverage fluorine substituents to improve pharmacokinetic profiles. Trifluoromethoxy groups enhance membrane permeability, while difluoromethyl may reduce toxicity .

- Triazole vs.

Comparison with Triazole-Containing Analogues

Triazole rings are critical for bioactivity due to their tautomerism and hydrogen-bonding capacity:

Key Observations:

- Tautomerism : Unlike 3-phenyl-1H-1,2,4-triazol-5-amine , the target’s triazole is fixed in a carbonyl-conjugated position, reducing tautomeric variability and improving binding predictability .

- Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group in 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid increases electron-withdrawing effects, whereas the target’s difluoromethyl balances hydrophobicity and steric bulk .

Biological Activity

1-(Difluoromethyl)-5-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-3-amine is a heterocyclic compound that combines the structural features of pyrazole and triazole rings. These structures are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical formula for this compound is , with a molecular weight of 222.6 g/mol. The compound is characterized by its difluoromethyl group and a carbonyl functional group attached to the triazole moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biological pathways. For example, it has been shown to affect tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens, suggesting that this compound could also exhibit such effects .

Anticancer Activity

Research indicates that derivatives of pyrazoles and triazoles possess substantial anticancer properties. A study highlighted that related compounds showed IC values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potent antiproliferative effects .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Related Pyrazole Derivative | MDA-MB-231 | 74 |

Antimicrobial Activity

In vitro studies have shown that pyrazole derivatives exhibit moderate to excellent antifungal activity against phytopathogenic fungi. The compound's structural features may enhance its interaction with microbial targets .

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | Various Fungi | Moderate to Excellent |

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Antitumor Studies : A series of pyrazole derivatives were tested for their ability to inhibit BRAF(V600E) and other kinases involved in cancer progression. These studies revealed a correlation between structural modifications and enhanced biological activity .

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of related pyrazoles, demonstrating their potential to inhibit pro-inflammatory cytokines like TNF-alpha in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.